2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid
CAS No.: 1027-01-6
Cat. No.: VC3775334
Molecular Formula: C14H10N2O2
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1027-01-6 |
---|---|
Molecular Formula | C14H10N2O2 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid |
Standard InChI | InChI=1S/C14H10N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Standard InChI Key | FMKYTRJPDYJNNC-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid is identified by the Chemical Abstracts Service (CAS) registry number 1027-01-6 . It has a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . The compound possesses a density of approximately 1.3 g/cm³, making it a relatively dense organic solid . Additional physical properties include a partition coefficient (LogP) of 2.69950, indicating moderate lipophilicity, a polar surface area (PSA) of 54.60000, and a refractive index of 1.669 .
The physical properties of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid are summarized in Table 1:
Property | Value | Reference |
---|---|---|
CAS Number | 1027-01-6 | |
Molecular Formula | C₁₄H₁₀N₂O₂ | |
Molecular Weight | 238.24 g/mol | |
Density | 1.3 g/cm³ | |
LogP | 2.69950 | |
Polar Surface Area | 54.60000 | |
Refractive Index | 1.669 |
Structural Characteristics
The structure of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid comprises an imidazo[1,2-a]pyridine heterocyclic core, which consists of a pyridine ring fused with an imidazole ring. The compound is specifically substituted with a phenyl group at position 2 of the imidazopyridine scaffold and a carboxylic acid functional group at position 6. This structural arrangement contributes to the compound's chemical reactivity and biological properties, particularly its potential interactions with various biological targets.
The imidazopyridine core is known for its aromatic character and electron-rich nature, which influences the compound's reactivity and binding properties in biological systems. The phenyl substituent at position 2 adds hydrophobicity and potential π-π stacking interactions, while the carboxylic acid group at position 6 provides acidic character and hydrogen bonding capabilities.
Synthesis Methods
Cyclization Reactions
Biological and Pharmacological Activities
Comparison with Related Compounds
A series of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic esters, acids, and amides were synthesized and pharmacologically evaluated for their anti-inflammatory and analgesic activities, as well as their ulcerogenic action on the gastrointestinal tract. Among these compounds, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) was identified as the most active .
Although this study focused on compounds with the carboxylic acid moiety at position 3 rather than position 6, it provides valuable insights into the potential biological activities of structurally related compounds. The observed anti-inflammatory and analgesic activities suggest that 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid might also possess similar pharmacological properties, which warrants further investigation .
Table 2: Comparison of 2-Phenylimidazo[1,2-a]pyridine derivatives with different substitution patterns:
Research Applications
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving imidazopyridine derivatives provide valuable insights into the molecular features that influence their biological activities. The positioning of substituents, such as the carboxylic acid group, on the imidazopyridine scaffold can significantly affect the compounds' interactions with biological targets and their resulting pharmacological properties .
The research on 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives suggests that the position of the carboxylic acid group can influence the anti-inflammatory and analgesic activities of these compounds . Similar studies focused specifically on 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid could reveal its unique structure-activity relationships and guide the rational design of more potent and selective derivatives.
Future Research Directions
Ongoing research on imidazopyridines, including 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid, continues to focus on their synthesis and biological evaluation. Several promising avenues for future research include:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of specific biological targets and mechanisms of action
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Investigation of potential applications in treating various diseases, including inflammatory conditions, viral infections, and bacterial infections
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Design and synthesis of novel derivatives with enhanced pharmacological properties
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Formulation studies to improve bioavailability and pharmacokinetic profiles
Analytical Methods and Characterization
Spectroscopic Identification
Spectroscopic techniques play a crucial role in the identification and characterization of 2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the compound's structure and purity . The aromatic protons in the imidazopyridine core and the phenyl substituent exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum, while the carboxylic acid proton typically appears as a broad singlet at a downfield position.
Infrared (IR) spectroscopy is useful for identifying functional groups, with the carboxylic acid group showing characteristic absorption bands for C=O stretching (approximately 1700-1725 cm⁻¹) and O-H stretching (broad band around 2500-3300 cm⁻¹) .
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and confirmation of its molecular formula, C₁₄H₁₀N₂O₂ .
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